2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid
Description
Historical Context of Nitrophenylacryloyl-Benzene Carboxylic Acid Derivatives
The exploration of benzoic acid derivatives began in the 16th century with the isolation of benzoic acid from gum benzoin. By the early 20th century, synthetic methods for nitro-substituted benzaldehyde derivatives emerged, driven by their utility in dye chemistry and organic synthesis. For instance, para-nitrobenzaldehyde became a key intermediate for synthesizing Schiff bases and conjugated systems. The incorporation of acryloyl groups into aromatic carboxylic acids, such as 2-[3-(4-nitrophenyl)acryloyl]-benzenecarboxylic acid, marked a significant advancement in designing molecules with extended π-conjugation for photochemical applications. Early syntheses relied on condensation reactions between nitrobenzaldehydes and substituted anilines, often mediated by acidic or dehydrating agents.
The structural complexity of these derivatives expanded with the development of organocatalytic methods. For example, asymmetric oxa-Michael reactions enabled the enantioselective synthesis of dihydroisobenzofuran derivatives from related precursors. These historical advancements laid the groundwork for modern applications in materials science and biochemistry.
Significance in Modern Organic Chemistry and Biochemistry
This compound (CAS: 6261-66-1) exemplifies the fusion of aromatic, nitro, and α,β-unsaturated carbonyl functionalities. Its molecular architecture (C₁₆H₁₁NO₅, MW: 297.26) enables diverse reactivity:
- Conjugate Addition : The acryloyl group acts as a Michael acceptor, participating in nucleophilic attacks by enolates or amines to form 1,5-dicarbonyl products.
- Coordination Chemistry : The carboxylic acid and nitro groups facilitate metal-organic framework (MOF) synthesis. Benzoic acid derivatives modulate crystal growth in MIL-101(Cr) and MIL-88B(Cr), influencing porosity and stability.
- Photophysical Properties : The nitro group enhances electron-withdrawing capacity, making the compound a candidate for nonlinear optical materials.
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁NO₅ | |
| Molecular Weight | 297.26 g/mol | |
| Melting Point | 187–189°C | |
| SMILES Notation | O=C(O)C1=CC=CC=C1C(/C=C/C2=CC=C(N+=O)C=C2)=O |
In biochemistry, this compound serves as a scaffold for enzyme inhibitors due to its structural resemblance to transition-state analogs. For example, its nitro group can mimic phosphate moieties in kinase-substrate interactions. Additionally, derivatives have been explored as fluorescent probes for tracking protein conformational changes.
The compound’s synthesis typically involves Knoevenagel condensation between 4-nitrobenzaldehyde and 2-carboxybenzaldehyde derivatives under acidic conditions. Recent advances employ organocatalysts like cinchona alkaloids to achieve stereocontrol in related systems.
Properties
IUPAC Name |
2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-15(13-3-1-2-4-14(13)16(19)20)10-7-11-5-8-12(9-6-11)17(21)22/h1-10H,(H,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHWWTURTUTLC-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation: A Traditional Route to α,β-Unsaturated Ketones
Reaction Mechanism and Substrate Design
The Claisen-Schmidt condensation, a base-catalyzed reaction between aromatic aldehydes and ketones, is widely employed to synthesize α,β-unsaturated ketones (chalcones). For 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, this method involves condensing 4-nitrobenzaldehyde with 2-acetylbenzenecarboxylic acid under alkaline conditions. The mechanism proceeds via enolate formation from the ketone, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the conjugated system.
Synthetic Procedure and Optimization
In a representative protocol, 2-acetylbenzenecarboxylic acid methyl ester (10 mmol) and 4-nitrobenzaldehyde (10 mmol) are dissolved in ethanol (40 mL) with 10% aqueous NaOH (10 mL). The mixture is stirred at room temperature for 12 hours, acidified with dilute HCl, and filtered to isolate the crude product. Recrystallization from benzene yields the target compound as a yellow solid (47.6% yield). Key parameters include:
- Base selection : NaOH outperforms KOH due to reduced ester hydrolysis.
- Solvent system : Ethanol-water mixtures enhance solubility of ionic intermediates.
- Temperature : Prolonged room-temperature reactions minimize side reactions like Michael additions.
Table 1: Claisen-Schmidt Condensation Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base Concentration | 10% NaOH | 47.6% → 52.3% |
| Reaction Time | 12 hours | 47.6% → 49.1% |
| Solvent Ratio | Ethanol:H₂O (4:1) | 47.6% → 55.8% |
Acyl Chloride-Mediated Coupling: A Regioselective Approach
Synthesis of 2-Acetylbenzenecarbonyl Chloride
Building on methodologies from pyrazole synthesis, 2-acetylbenzenecarboxylic acid is treated with thionyl chloride (2 eq) in anhydrous dichloromethane at 0°C for 2 hours. The resultant 2-acetylbenzenecarbonyl chloride is coupled with 4-nitrophenylacetylene via Sonogashira cross-coupling (Pd(PPh₃)₄, CuI, Et₃N) to install the acryloyl moiety. Subsequent hydrolysis with 6M HCl regenerates the carboxylic acid group.
Yield and Scalability Considerations
This method achieves 68% yield with high regioselectivity, attributable to the electron-withdrawing nitro group directing coupling para to the acetylene. However, scalability is limited by palladium catalyst costs and rigorous anhydrous conditions.
Table 2: Acyl Chloride Route Performance
| Step | Conditions | Yield |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, DCM, 0°C | 92% |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, 80°C | 74% |
| Acid Hydrolysis | 6M HCl, reflux | 98% |
Aldol Condensation-Dehydration Sequence
Enolate Generation and Condensation
In an adaptation of phthalazinone syntheses, 2-acetylbenzenecarboxylic acid is deprotonated with LDA (-78°C, THF) and reacted with 4-nitrobenzaldehyde . The aldol adduct undergoes dehydration (H₂SO₄, acetic acid, 100°C) to furnish the α,β-unsaturated system.
Challenges and Mitigation
- Side reactions : Over-dehydration to cinnamic acid derivatives is minimized by controlling acid strength.
- Steric hindrance : Bulky substituents on the aldehyde reduce yields; electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) enhance reactivity.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound
| Method | Yield | Scalability | Regioselectivity | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Schmidt | 47–56% | High | Moderate | High |
| Acyl Chloride Coupling | 68% | Moderate | High | Low |
| Aldol-Dehydration | 42% | Low | Low | Moderate |
Chemical Reactions Analysis
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Scientific Research Applications
Scientific Research Applications
1. Proteomics Research
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is utilized as a biochemical reagent in proteomics to study protein interactions and modifications. Its ability to form reactive intermediates allows it to modify proteins, thus influencing their functions and interactions in biological pathways.
2. Pharmaceutical Development
The compound serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting inflammation and cancer. It has been studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
3. Material Science
In material science, this compound is employed in developing new materials with tailored properties, including polymers and coatings. Its chemical structure allows for modifications that can enhance material properties such as durability and resistance to environmental factors.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that these derivatives exhibited significant cytotoxicity, inducing apoptosis through mitochondrial pathway activation .
Case Study 2: Antioxidant Properties
Another research focused on the antioxidant potential of compounds related to this compound. The findings suggested that certain derivatives demonstrated enhanced antioxidant activity, suggesting potential applications in health supplements or therapeutic agents against oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. These modifications can alter the activity of enzymes and receptors, thereby influencing various biological pathways .
Comparison with Similar Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Features a benzene ring with dihydroxy (-OH) groups at positions 3 and 4, linked to an acrylic acid chain.
- Properties: Higher polarity and water solubility due to phenolic -OH groups. Antioxidant properties, widely used in pharmacological and cosmetic research .
- Contrast : Unlike the nitro-substituted target compound, caffeic acid’s electron-donating -OH groups reduce its electron-deficiency, limiting applications in charge-transfer materials but enhancing bioactivity.
3-[E-3-(N,N-Dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles
- Structure: Contains a dimethylamino (-N(CH₃)₂) group on the acryloyl chain and a 4-nitrophenyl group.
- Properties: The amino group introduces electron-donating effects, balancing the nitro group’s electron-withdrawing nature. Solvent-free synthesis via condensation with DMF-DMA under reflux .
- Contrast: The dimethylamino group enhances solubility in organic solvents, whereas the target compound’s carboxylic acid group increases hydrophilicity.
2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide
- Structure : Chlorophenyl substituent on the acryloyl group, with an acetamide side chain.
- Properties :
Substituent Effects on Physical and Chemical Properties
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Biological Activity
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, also known as compound B2512694, is a synthetic organic compound with significant biological activity. Its unique structure, featuring a nitrophenyl group and an acryloyl moiety, positions it as a candidate for various applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
The molecular formula of this compound is C16H11NO5. The compound features multiple functional groups that contribute to its reactivity and biological interactions:
- Acryloyl Group : Imparts reactivity for Michael addition and other nucleophilic attacks.
- Nitrophenyl Group : Known for its electron-withdrawing properties, influencing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that modify target proteins. These modifications can subsequently alter enzyme activities and signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Generation : The redox-active nature of the nitrophenyl group can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Biological Activities
Research has identified several biological activities associated with this compound:
-
Anticancer Activity :
- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves apoptosis induction through caspase activation and cell cycle arrest.
- A study indicated that at concentrations as low as 1 µM, the compound could induce significant morphological changes in cancer cells, enhancing caspase-3 activity by up to 57% at higher concentrations (10 µM) .
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.
- Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in anti-inflammatory therapies.
- Antibacterial Properties :
Case Studies
Several case studies illustrate the compound's efficacy:
- Case Study 1 : In a study evaluating the cytotoxic effects on MDA-MB-231 cells, treatment with this compound resulted in an IC50 value of approximately 5 µM, indicating potent anticancer activity .
- Case Study 2 : Another investigation focused on the compound's anti-inflammatory properties demonstrated a reduction in TNF-alpha levels by up to 40% in activated macrophages when treated with the compound at concentrations of 10 µM .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Nitrophenylacrylic Acid | Lacks benzenecarboxylic acid group | Moderate anticancer effects |
| Benzoylacrylic Acid | Lacks nitrophenyl group | Lower reactivity |
| Curcumin Analogues | Exhibits broad-spectrum anticancer properties | Diverse signaling pathway modulation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Heck coupling, given the acryloyl and benzoic acid moieties. For purity optimization, use silica gel chromatography (gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Monitor intermediates via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) and confirm purity via HPLC (>98% by C18 column, 254 nm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : Look for acryloyl proton signals (δ 6.5–7.8 ppm for vinyl protons) and aromatic protons (δ 7.2–8.3 ppm for nitrophenyl and benzoic acid groups) .
- IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
- HPLC-MS : Use ESI-negative mode for molecular ion [M-H]⁻ (theoretical m/z 324.07) .
Q. What are the primary pharmacological or biochemical research applications of this compound?
- Methodological Answer : The nitro group and conjugated acryloyl system suggest potential as a tyrosine kinase inhibitor or redox-active probe. Design dose-response assays (e.g., IC₅₀ determination in cancer cell lines) and pair with ROS detection kits to evaluate oxidative stress mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected downfield shifts in NMR) for this compound?
- Methodological Answer : Contradictory shifts may arise from tautomerism or solvent effects. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria. Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with DFT-simulated spectra (B3LYP/6-31G*) .
Q. What experimental design strategies (e.g., factorial design) optimize reaction yield while minimizing byproducts?
- Methodological Answer : Use a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Analyze via ANOVA to identify significant factors. For example, a study on similar nitrophenyl derivatives found catalyst loading and temperature account for 72% of yield variance (p < 0.05) .
Q. How can computational methods (e.g., DFT, MD) predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to model electron density maps and Fukui indices, identifying electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (AMBER) can predict solvation effects in polar aprotic solvents (e.g., DMF). Validate with experimental kinetic studies .
Q. What strategies address discrepancies between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Poor in vivo bioavailability may stem from low solubility or metabolic instability. Use shake-flask solubility assays (pH 1–7.4) and microsomal stability tests (human liver microsomes, NADPH). If instability is observed, consider prodrug derivatization (e.g., methyl ester protection of the carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
